![molecular formula C26H21N5O4S B2442161 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1110980-52-3](/img/structure/B2442161.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Quinazoline and triazoloquinazoline derivatives have been synthesized through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. For instance, novel synthetic pathways have been developed for creating 1,2,4-triazoloquinazoline derivatives with potential therapeutic applications. These methods often involve the cyclization of precursor compounds under specific conditions to yield the desired quinazoline derivatives with high purity and yield. Such synthetic approaches are crucial for the development of new drugs and materials with enhanced properties (Alagarsamy et al., 2007).
Biological Activity and Therapeutic Potential Research has shown that quinazoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. For example, certain triazoloquinazoline compounds have been identified as potent H1-antihistaminic agents, offering a new class of drugs for allergy treatment with minimal sedative effects compared to traditional antihistamines (Alagarsamy et al., 2007). Furthermore, quinazoline derivatives have been evaluated for their antimicrobial activity against a variety of pathogens, including bacteria and fungi, suggesting their potential use as novel antimicrobial agents (Antypenko et al., 2017). These compounds have also been investigated for their anticancer activity, with some showing promising results in inhibiting the growth of cancer cells in vitro, indicating their potential application in cancer therapy (Al-Suwaidan et al., 2016).
Molecular Docking and QSAR Studies Quinazoline derivatives have been subject to in silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, to understand their mechanism of action and improve their therapeutic efficacy. These studies provide valuable insights into how these compounds interact with biological targets, such as enzymes or receptors, and how structural modifications can enhance their biological activity and selectivity (Antypenko et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c32-23(27-18-10-11-21-22(14-18)35-16-34-21)15-36-26-29-28-25-30(13-12-17-6-2-1-3-7-17)24(33)19-8-4-5-9-20(19)31(25)26/h1-11,14H,12-13,15-16H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAJHBAFPNQCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

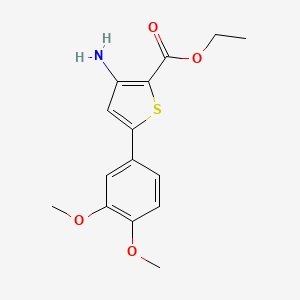

![2-Chloro-N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]acetamide](/img/structure/B2442080.png)
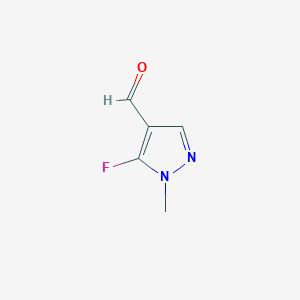
![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)
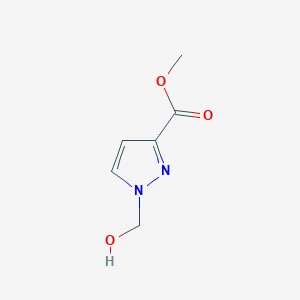

![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
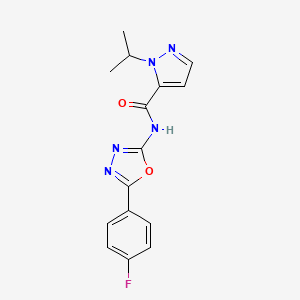
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

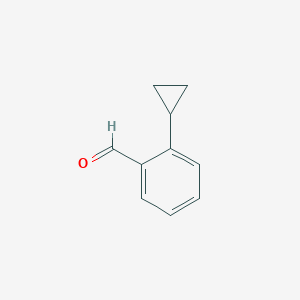
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)
![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)